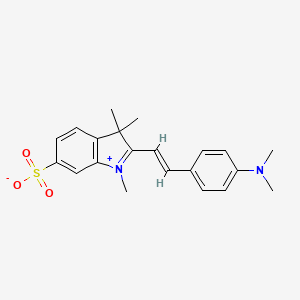

Mometasone Furoate EP Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

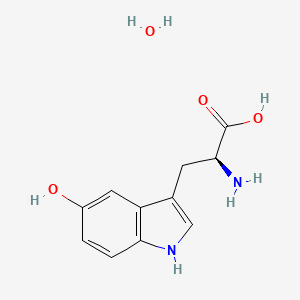

Mometasone Furoate EP Impurity D (MFEP Impurity D) is a synthetic corticosteroid drug. It is used in the treatment of various inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. It is a prodrug that is metabolized to the active form of mometasone furoate (MF). MFEP Impurity D is a highly potent and selective glucocorticoid receptor agonist. It has been approved for use in the United States since 1999.

Aplicaciones Científicas De Investigación

Development of an Orthogonal Method for Mometasone Furoate Impurity Analysis : A study by Wang, Zhang, Liu, and Donovan (2011) developed a supercritical fluid chromatography (SFC) method for the quantitative analysis of mometasone furoate and its trace level impurities, including EP Impurity D. This method offers improved sensitivity and shorter analysis time compared to traditional reversed phase HPLC methods, making it suitable for trace level impurity separation and potentially useful for release testing and stability testing of mometasone furoate drug substance (Wang, Zhang, Liu, & Donovan, 2011).

Pharmaceutical Development of a Generic Corticoid Semisolid Formulation : Research by Fernández-Campos et al. (2017) involved the evaluation of a mometasone furoate emulsion, focusing on impurity D levels among other parameters. This study is significant for ensuring the quality and stability of mometasone furoate formulations, as it establishes baseline impurity levels and their impact on shelf life and efficacy (Fernández-Campos et al., 2017).

Characterization of Degradation Products of Mometasone Furoate : A study by Sahasranaman et al. (2004) identified and characterized degradation products of mometasone furoate, including impurities like D1 and D2, in simulated lung fluid. This research is crucial for understanding the stability and efficacy of mometasone furoate in different environments, which can be essential for developing and optimizing formulations (Sahasranaman et al., 2004).

Determination of Mometasone Furoate by HPLC : Li We (2014) verified a method for determining the content of Mometasone Furoate, including its impurities, by high-performance liquid chromatography (HPLC). This research contributes to the analytical techniques necessary for quality control and assurance in pharmaceutical production (Li We, 2014).

Safety and Hazards

Mometasone Furoate EP Impurity D is considered hazardous. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Direcciones Futuras

The future directions for research on Mometasone Furoate EP Impurity D could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done on its physical and chemical properties, as well as its safety and hazards. The development of robust analytical methods for the quantitation of this and other known toxic impurities in drug quality control laboratories could also be a focus .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mometasone Furoate EP Impurity D involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Mometasone Furoate", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Mometasone Furoate in methanol", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes", "Step 3: Acidify the solution with hydrochloric acid", "Step 4: Extract the solution with ethyl acetate", "Step 5: Wash the organic layer with water", "Step 6: Dry the organic layer over anhydrous sodium sulfate", "Step 7: Evaporate the solvent to obtain Mometasone Furoate EP Impurity D" ] } | |

Número CAS |

83881-09-8 |

Fórmula molecular |

C27H29ClO6 |

Peso molecular |

485.0 g/mol |

Nombre IUPAC |

[(1R,2S,10S,13R,14S,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19?,22+,24+,25+,26-,27+/m1/s1 |

Clave InChI |

PGAGVJAYRDPYKY-XQKYKMFXSA-N |

SMILES isomérico |

C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@@H](O5)C[C@@]2([C@@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

Sinónimos |

(9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; Mometasone Furoate Impurity D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)